

The Neuropeptide PEN: A Technical Guide to its Function and Interaction with GPR83

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Compound of Interest

Compound Name: *PEN(mouse) TFA*

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Introduction

The neuropeptide PEN is a cleavage product of the proprotein proSAAS and is abundantly found in the hypothalamus, a key region for regulating physiological processes.^[1] It has been identified as an endogenous ligand for the G protein-coupled receptor 83 (GPR83), a previously orphan receptor.^{[1][2]} The PEN-GPR83 signaling system is implicated in the regulation of feeding behavior and may have broader roles in neuroendocrine functions.^{[1][3]} This technical guide provides a comprehensive overview of the function of the PEN peptide, its interaction with GPR83, the associated signaling pathways, and detailed experimental protocols for its study. It is important to note that while initial studies identified PEN as a ligand for GPR83, some subsequent research has reported conflicting findings, which will also be addressed in this guide.^[4]

Data Presentation: Quantitative Analysis of PEN-GPR83 Interaction

The interaction of PEN and its derivatives with the GPR83 receptor has been characterized through various binding and functional assays. The following tables summarize the key quantitative data from these studies.

Ligand	Receptor	Assay Type	Cell Line	Binding Affinity (Kd)	Citation
125I-Tyr-rPEN	human GPR83	Radioligand Binding	CHO	9.4 nM	[1]
125I-Tyr-rPEN	mouse GPR83	Radioligand Binding	Mouse Hypothalamus	~8 nM	[1]

Table 1: Radioligand Binding Affinity of PEN for GPR83. This table shows the dissociation constant (Kd) of radiolabeled rat PEN (Tyr-rPEN) to human and mouse GPR83, indicating a high-affinity interaction.

Peptide	Signaling Pathway	Assay	Cell Line	Potency (EC50/IC50)	Efficacy (% of control)	Citation
mPEN	Gi	cAMP reduction	CHO-hGPR83	Dose-dependent	Not specified	[1]
mPEN	Gq	PLC activation	CHO-hGPR83	Dose-dependent	Not specified	[1]
PEN22	Gi	[35S]GTPγS binding	CHO-mGPR83	Not specified	126 ± 3%	[5]
PEN20	Gi	[35S]GTPγS binding	CHO-mGPR83	Not specified	118 ± 3%	[5]
PEN18	Gas	Not specified	CHO-mGPR83	Not specified	Not specified	[6]
PEN19	Gas	Not specified	CHO-mGPR83	Not specified	Not specified	[6]

Table 2: Functional Activity of PEN Peptides at the GPR83 Receptor. This table summarizes the signaling pathways activated by mouse PEN (mPEN) and its truncated forms, along with their potency and efficacy in different functional assays.

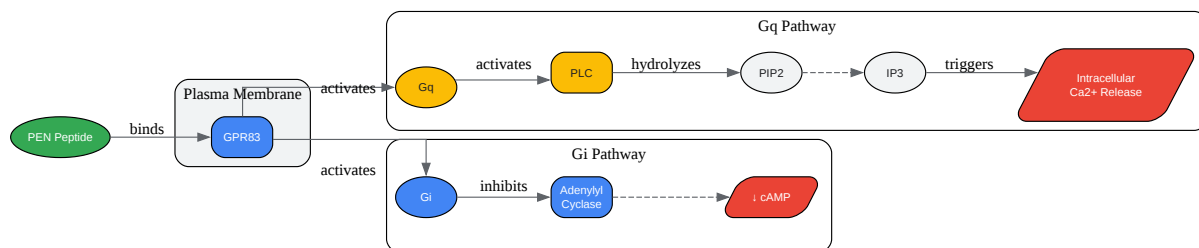
Treatment	Time Point	Reduction in Food Intake (%)	p-value	Citation
Anti-PEN antibodies	1 hour	~40%	< 0.05	[7]
Anti-PEN antibodies	2 hours	~50%	< 0.05	[7]
Anti-PEN antibodies	14 hours	~35%	< 0.05	[7]

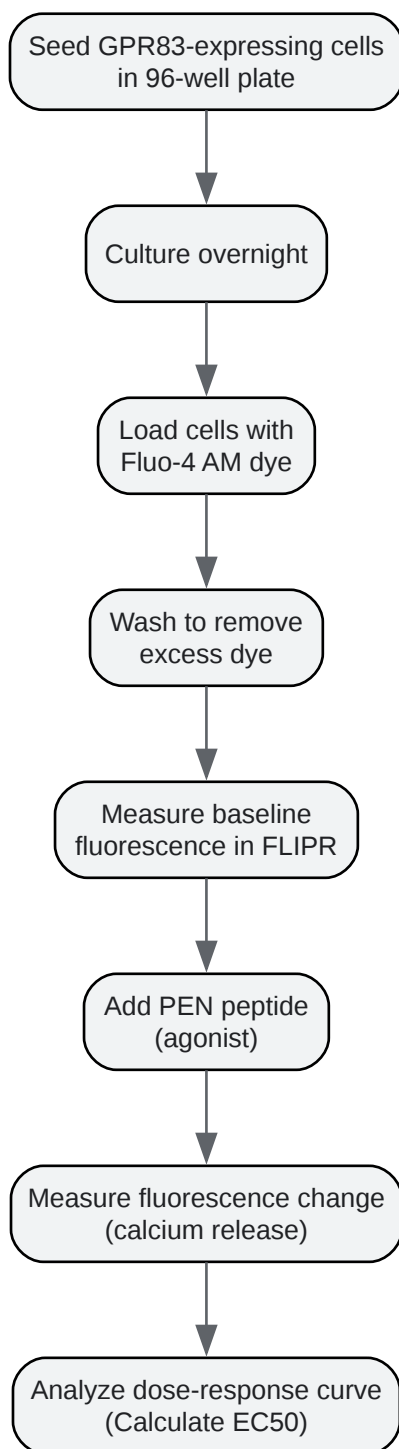
Table 3: In Vivo Effect of PEN Sequestration on Food Intake. This table presents the significant reduction in food intake in fasted mice after intracerebroventricular injection of antibodies against PEN.

Signaling Pathways of the PEN-GPR83 System

Upon binding of PEN, GPR83 can couple to at least two distinct G protein signaling pathways: Gi and Gq.[1][2] Interestingly, different forms of the PEN peptide appear to exhibit biased agonism, preferentially activating different pathways.[6]

- Gq-mediated Signaling: Activation of the Gq pathway by PEN leads to the stimulation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[2]
- Gi-mediated Signaling: The coupling of the PEN-GPR83 complex to Gi proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [1]
- Biased Agonism: Shorter, C-terminally truncated forms of PEN, such as PEN18 and PEN19, have been shown to facilitate GPR83 coupling to Gas, which would lead to an increase in cAMP.[6] This is in contrast to the full-length PEN22 and PEN20 which couple to Gi.[5][6]





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